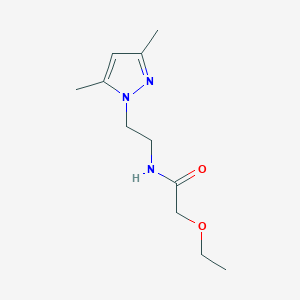

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-4-16-8-11(15)12-5-6-14-10(3)7-9(2)13-14/h7H,4-6,8H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDOXTNAWXYMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Method

Activation of 2-ethoxyacetic acid using thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the amine in dichloromethane (DCM) at 0–5°C.

Reaction Scheme 3 :

$$

\text{2-Ethoxyacetic Acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{2-Ethoxyacetyl Chloride} \quad \text{(Yield: 88–95\%)}

$$

$$

\text{2-Ethoxyacetyl Chloride} + \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0–5°C}} \text{Target Compound} \quad \text{(Yield: 65–72\%)}

$$

Triethylamine neutralizes HCl, preventing side reactions. This method offers high purity but requires careful handling of moisture-sensitive reagents.

Carbodiimide Coupling

A milder alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid in tetrahydrofuran (THF).

Reaction Scheme 4 :

$$

\text{2-Ethoxyacetic Acid} + \text{EDC/HOBt} \xrightarrow{\text{THF, rt}} \text{Active Ester} \xrightarrow{\text{Amine Addition}} \text{Target Compound} \quad \text{(Yield: 60–68\%)}

$$

While avoiding harsh conditions, this approach necessitates rigorous purification to remove coupling reagents.

Optimization and Challenges

Solvent Selection

Temperature Control

Byproduct Management

- Triethylamine hydrochloride precipitates in DCM, simplifying isolation.

- Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials.

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | Carbodiimide Coupling |

|---|---|---|

| Yield | 65–72% | 60–68% |

| Purity | >95% | 90–93% |

| Reaction Time | 2–3 hours | 12–16 hours |

| Scalability | High | Moderate |

| Cost | Low | High |

The acid chloride method is preferred for industrial-scale synthesis due to its cost-effectiveness and shorter reaction time, despite requiring stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetic acid, while reduction can produce N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyethylamine.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- ()

- Structure : Retains the 3,5-dimethylpyrazole moiety but replaces the ethyl linker with an acetyl group and introduces a piperidinecarboxamide terminus.

- The piperidine group adds basicity, which could enhance solubility in acidic environments .

N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c, )

- Structure : Incorporates a pyrazole-imidazole hybrid scaffold with a chloro-methylphenyl substituent.

- Activity : Demonstrates antimicrobial efficacy (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the imidazole ring’s ability to disrupt microbial membranes .

X66 ()

- Structure : Combines a triazine core with 3,5-dimethylpyrazole and indole hydrazone groups.

- Activity : Acts as an EGFR-TKI inhibitor (IC₅₀: 0.12 µM), leveraging the pyrazole’s role in hydrophobic pocket binding and the triazine’s planar geometry for kinase interaction .

Compound 189 ()

- Structure : Features difluoromethylpyrazole and a complex indazole-pyrindinyl-acetamide chain.

- Synthesis : Prepared via acid coupling, similar to methods used for pyrazole-acetamide derivatives. Fluorine substituents likely enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Functional and Pharmacological Comparison

Bioactivity Trends :

- Pyrazole-imidazole hybrids (e.g., 7c) exhibit stronger antimicrobial activity due to membrane-targeting motifs, while triazine-pyrazole systems (e.g., X66) favor kinase inhibition.

- Fluorinated derivatives (e.g., Compound 189) prioritize pharmacokinetic optimization over direct potency enhancements.

Substituent Impact :

- Ethoxy vs. Fluoro Groups : Ethoxy improves water solubility, whereas fluorine enhances stability and lipophilicity.

- Linker Flexibility : Ethyl chains (target compound) may offer better conformational adaptability than rigid acetyl or triazine linkers.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous pyrazole-acetamides, involving nucleophilic substitution or acid coupling (e.g., as in Compound 189) .

- Unmet Potential: Despite structural similarities to bioactive analogs, the target molecule’s specific applications remain underexplored. Prioritizing assays for kinase inhibition (inspired by X66) or antimicrobial screening (as with 7c) is recommended.

- Structural Optimization : Introducing fluorinated groups or hybridizing with imidazole/triazine scaffolds could expand therapeutic scope.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and relevant research findings.

Molecular Formula : CHNO

Molecular Weight : 210.26 g/mol

CAS Number : 2034492-21-0

Synthesis

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide typically involves the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate followed by hydrolysis and subsequent acylation. This multi-step synthetic route allows for the introduction of functional groups that are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including A549 (human lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide | A549 | 15.4 ± 1.2 | Apoptosis induction |

| Other Pyrazole Derivative | A549 | 10.88 ± 0.82 | Tyrosine kinase inhibition |

The compound's ability to inhibit cell proliferation was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.

Antioxidant Activity

In addition to anticancer properties, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide has shown promising antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property.

| Compound | DPPH IC50 (μg/mL) |

|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide | 37.23 ± 3.76 |

This antioxidant effect is attributed to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide and various biological targets such as tyrosine kinases. These studies help elucidate the binding affinity and potential inhibitory mechanisms at the molecular level.

Key Findings from Molecular Docking

- Target Proteins : Tyrosine kinase (PDB ID: 1M17)

- Binding Affinity : The compound showed a favorable binding energy, indicating strong interactions with the target protein.

- Docking Score : Higher docking scores correlate with better inhibitory potential against cancer cell growth.

Case Studies

Several research articles have focused on similar pyrazole derivatives and their biological activities:

- Anticancer Efficacy : A study published in the Journal of Hunan University Natural Sciences reported that pyrazole derivatives exhibited significant cytotoxic effects against A549 cells with varying IC50 values depending on structural modifications .

- Antioxidant Properties : Research highlighted in MDPI journals indicated that compounds with similar pyrazole structures demonstrated substantial antioxidant capabilities through various assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.